molecular formula C6H4F2N4 B15071579 6-(difluoromethyl)-7H-purine

6-(difluoromethyl)-7H-purine

Cat. No.: B15071579
M. Wt: 170.12 g/mol
InChI Key: MAYQYIJRWRSCQV-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)-7H-purine is a fluorinated purine derivative Purines are a group of heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(difluoromethyl)-7H-purine typically involves the introduction of the difluoromethyl group into the purine ring. One common method is the difluoromethylation of purine derivatives using difluoromethylating agents such as difluoromethyl iodide (CF2HI) or difluoromethyl sulfone (CF2HSO2Ph). The reaction conditions often involve the use of a base, such as potassium carbonate (K2CO3), and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes can utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and scalability. The choice of difluoromethylating agents and reaction conditions can be optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethyl)-7H-purine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated purine oxides, while reduction can produce difluoromethylated purine alcohols .

Scientific Research Applications

6-(Difluoromethyl)-7H-purine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-(difluoromethyl)-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the difluoromethyl group in 6-(difluoromethyl)-7H-purine imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its non-fluorinated or differently fluorinated analogs. These properties make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C6H4F2N4

Molecular Weight

170.12 g/mol

IUPAC Name

6-(difluoromethyl)-7H-purine

InChI

InChI=1S/C6H4F2N4/c7-5(8)3-4-6(11-1-9-3)12-2-10-4/h1-2,5H,(H,9,10,11,12)

InChI Key

MAYQYIJRWRSCQV-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=NC=NC(=C2N1)C(F)F

Origin of Product

United States

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